4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Description
4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole core substituted with a methyl group at the 1-position, a 2,6-difluorobenzoyl group at the 4-position, and a carbaldehyde moiety at the 2-position. Its synthesis likely involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions, common in pyrrole derivatization. Structural determination of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-16-6-8(5-9(16)7-17)13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCVUQNBLGPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6-Difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of the difluorobenzoyl group enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be contextualized by comparing it to analogous compounds, as detailed below:
Structural Analogues in Agrochemicals
- Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) :
This pyrrole-derived pesticide features a dichlorinated pyrrole-dione core and a 4-fluorophenyl group. Unlike the target compound, fluoroimide lacks a benzoyl group but includes electron-withdrawing chlorine atoms, which enhance stability and bioactivity. The 4-fluorophenyl substituent provides moderate hydrophobicity, whereas the target compound’s 2,6-difluorobenzoyl group may offer improved metabolic resistance due to fluorine’s electronegativity. Fluoroimide’s use as a pesticide suggests that the target compound’s fluorinated benzoyl group could similarly confer bioactive properties .
Pharmaceutical Impurities and Derivatives
- Imp. H(EP) (3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one): This pharmaceutical impurity shares a 2,4-difluorobenzoyl group but attaches it to a piperidine ring within a pyrimidinone scaffold. The 2,4-difluoro substitution pattern differs from the target compound’s 2,6-difluoro arrangement, which alters electronic distribution and steric effects. The piperidine linkage in Imp. H(EP) may enhance solubility compared to the target compound’s pyrrole-carbaldehyde system, highlighting how core heterocycles influence physicochemical properties .
Functional Group Analysis
- Chromafenozide’s use as an insect growth regulator underscores the relevance of benzoyl-group modifications in agrochemical design .
Comparative Data Table
Key Findings and Implications
Substituent Effects: The 2,6-difluoro substitution on the benzoyl group in the target compound likely enhances metabolic stability and electronic effects compared to 2,4-difluoro or non-fluorinated analogues.
Reactivity : The carbaldehyde group at the pyrrole 2-position offers a reactive site for further derivatization, distinguishing it from dione or ester-containing analogues like fluoroimide.
H(EP), chromafenozide) may prioritize solubility or steric compatibility.
Biological Activity
4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C13H9F2NO2
- Molar Mass : 249.21 g/mol
- Structural Features : The compound features a pyrrole ring substituted with a difluorobenzoyl group at the 4-position and an aldehyde group at the 2-position.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, the structural modification of pyrrole derivatives has been linked to enhanced activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). In particular, compounds with electron-withdrawing substituents like fluorine have shown improved efficacy against Mtb due to their ability to interact favorably with the target enzyme MmpL3, crucial for mycolic acid biosynthesis in bacteria .
Cytotoxicity and Selectivity Index
The cytotoxicity of this compound has been evaluated in various cell lines. Preliminary findings suggest that this compound exhibits low cytotoxicity with an IC50 greater than 64 μg/mL, indicating a favorable selectivity index (SI) that supports its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the pyrrole ring significantly influence biological activity. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as fluorine enhances the compound's antimicrobial potency.
- Hydrophobic Interactions : Compounds with bulky hydrophobic groups at specific positions on the pyrrole ring demonstrated increased stability and efficacy against target pathogens .
Case Studies and Research Findings
Case Study 1: Anti-Tuberculosis Activity
A study focused on pyrrole derivatives showed that compounds similar to this compound exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The research highlighted that modifications leading to increased lipophilicity resulted in better penetration through bacterial membranes, thus enhancing efficacy against resistant strains of Mtb .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | <0.016 | >64 | >4000 |
| This compound | <0.016 | >64 | >4000 |
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models demonstrated that certain pyrrole derivatives showed significant reductions in bacterial load when administered in therapeutic doses. The compounds were well-tolerated, indicating their potential for further development into clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
